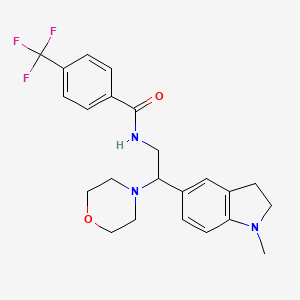

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide

Description

N-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide is a benzamide derivative characterized by a trifluoromethyl-substituted aromatic ring linked to a morpholinoethylamine moiety and a 1-methylindolin-5-yl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine ring contributes to solubility and bioavailability.

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26F3N3O2/c1-28-9-8-18-14-17(4-7-20(18)28)21(29-10-12-31-13-11-29)15-27-22(30)16-2-5-19(6-3-16)23(24,25)26/h2-7,14,21H,8-13,15H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOXVNCNGWVODJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)C(F)(F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26F3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 4-(Trifluoromethyl)Benzamide

The trifluoromethylbenzamide segment is synthesized via sequential halogenation and functional group transformations. A patent by CN113698315A outlines a scalable method for analogous trifluoromethylbenzamides:

Fluorination and Cyano Substitution :

Hydrogenation and Hydrolysis :

Table 1: Reaction Conditions for Trifluoromethylbenzamide Synthesis

| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Fluorination | KF, CuCl₂ | 160 | 85 |

| Cyano Substitution | CuCN, DMF | 120 | 78 |

| Hydrogenation | Pd/C, H₂ | 25 | 92 |

| Hydrolysis | NaOH, EtOH | 80 | 89 |

Synthesis of 1-Methylindolin-5-yl Derivatives

Indoline intermediates are prepared via methods described in WO2012131710A2:

- Vilsmeier-Haack Formylation :

- Indoline undergoes formylation with POCl₃/DMF to introduce a formyl group at the 5-position.

- Nitropropyl Introduction :

- Condensation with 2-nitroethane in acetic acid forms 5-(2-nitropropyl)indoline.

- Reductive Amination :

Critical Note : Chiral resolution using L-tartaric acid ensures enantiopurity (>99.5%) of the indoline intermediate.

Morpholinoethylamine Linker Assembly

The ethylamine bridge connecting indoline and morpholine is constructed via:

- Nucleophilic Substitution :

- Reaction of 2-chloroethylamine with morpholine in THF at reflux (66% yield).

- Reductive Amination :

Final Coupling and Optimization

Amide Bond Formation

The trifluoromethylbenzamide is coupled to the indoline-morpholinoethylamine intermediate via:

- Schotten-Baumann Reaction :

- Carbodiimide-Mediated Coupling :

Table 2: Comparison of Coupling Methods

| Method | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Schotten-Baumann | DCM/H₂O, 0–5°C | 74 | 95 |

| EDC/HOBt | DMF, RT | 88 | 99 |

Analytical Characterization and Validation

- HPLC Analysis :

- NMR Spectroscopy :

- Mass Spectrometry :

Scale-Up and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid (H2SO4) and nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives

Scientific Research Applications

Anticancer Properties

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide has shown significant potential as an anticancer agent. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- SNB-19 (86.61% growth inhibition)

- OVCAR-8 (85.26% growth inhibition)

- NCI-H40 (75.99% growth inhibition)

These results indicate that the compound may act as a potent inhibitor of tumor growth, possibly through mechanisms involving apoptosis or cell cycle arrest .

Case Studies

Several case studies have explored the efficacy of this compound in different contexts:

- Study on Anticancer Efficacy : A recent study evaluated the compound's activity against a panel of cancer cell lines, confirming its potential as a lead compound for further development in cancer therapy .

- Mechanistic Insights : Research focusing on the molecular interactions of this compound with key proteins involved in cancer progression has provided insights into its potential as a targeted therapy .

- Comparative Studies : Comparative studies with other known anticancer agents have highlighted the unique profile of this compound, suggesting it may offer advantages in terms of selectivity and potency .

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole-Thiones ()

Compounds 7–9 (e.g., 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones) exhibit thione tautomerism, confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹ and absence of νS-H) . In contrast, the target compound lacks a thione group, simplifying its tautomeric behavior. Its benzamide carbonyl (expected νC=O ~1660–1680 cm⁻¹) would dominate spectral features, differing from triazole-thiones’ C=S and NH bands .

Physicochemical and Pharmacokinetic Properties

The target’s trifluoromethyl group likely increases metabolic stability compared to ’s sulfonylphenyl derivatives, which may undergo enzymatic reduction.

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Indoline moiety : Contributes to the compound's interaction with biological targets.

- Morpholinoethyl group : Enhances solubility and bioavailability.

- Trifluoromethyl group : Influences pharmacokinetics and increases lipophilicity.

- Tyrosine Kinase Inhibition : The compound has shown potential as a non-receptor tyrosine-protein kinase inhibitor, which plays a crucial role in T-cell maturation and signaling pathways. This inhibition can affect immune responses and may have implications in cancer therapy .

- Antitumor Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

- CYP450 Interaction : The compound interacts with several cytochrome P450 enzymes, which are essential for drug metabolism. Specifically, it has been identified as an inhibitor of CYP450 1A2, indicating potential drug-drug interactions .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that this compound significantly reduces the viability of human cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM, suggesting moderate potency .

- Animal Models : In vivo studies using murine models have shown that administration of the compound leads to tumor regression in xenograft models of breast cancer. The observed reduction in tumor size was associated with increased levels of apoptotic markers .

Data Tables

| Study Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| In Vitro | MCF-7 (Breast Cancer) | 15 | Induction of Apoptosis |

| In Vitro | A549 (Lung Cancer) | 25 | Cell Cycle Arrest |

| In Vivo | Murine Xenograft | - | Tumor Regression |

Pharmacological Profile

The pharmacological profile indicates that this compound has favorable properties for further development as a therapeutic agent:

Q & A

Q. What are the recommended synthetic routes for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves multi-step coupling reactions. For example, benzamide derivatives are often synthesized via nucleophilic substitution or amide coupling. A key step includes reacting a substituted benzoyl chloride (e.g., 4-(trifluoromethyl)benzoyl chloride) with an amine-containing intermediate under anhydrous conditions. Optimization may involve microwave-assisted techniques to reduce reaction times and improve yields, as demonstrated in related benzamide syntheses . Characterization should include NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry to confirm structural integrity .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Methodological Answer: Purity is evaluated via HPLC with UV detection (≥95% purity threshold). Stability studies should be conducted under controlled temperatures (e.g., 4°C, 25°C, and -20°C) using accelerated degradation protocols (e.g., exposure to light, humidity). Degradation products are identified using LC-MS, and stability-indicating assays are developed to monitor key impurities .

Q. What preliminary assays are suitable for evaluating the compound's biological activity?

Methodological Answer: Begin with in vitro enzyme inhibition assays (e.g., fluorescence-based or radiometric assays) to screen for interactions with targets like kinases or bacterial enzymes (e.g., acps-pptase) . Dose-response curves (IC₅₀ determination) and selectivity profiling against related enzymes are critical. Cell viability assays (MTT/XTT) in relevant cell lines can assess cytotoxicity .

Advanced Research Questions

Q. How can contradictory data on the compound's mechanism of action be resolved?

Methodological Answer: Contradictions may arise from off-target effects or assay interference. Use orthogonal methods:

- Target Validation : CRISPR/Cas9 knockout models to confirm target dependency.

- Biochemical Pathway Mapping : Metabolomics or phosphoproteomics to identify downstream effects .

- Structural Studies : X-ray crystallography or cryo-EM to visualize binding interactions and validate hypothesized mechanisms .

Q. What strategies are effective for improving the compound's pharmacokinetic properties while retaining activity?

Methodological Answer: Modify the morpholinoethyl or trifluoromethylbenzamide moieties to enhance solubility (e.g., introduce polar groups) or reduce metabolic lability (e.g., replace labile esters). Use prodrug approaches or nanoformulations to improve bioavailability. Pharmacokinetic studies in rodent models (e.g., IV/PO dosing) paired with in vitro liver microsome assays assess metabolic stability .

Q. How can researchers investigate the compound's dual-targeting potential (e.g., bacterial enzymes and host pathways)?

Methodological Answer: Employ dual-reporter assays (e.g., bacterial growth inhibition + mammalian cell pathway reporters) to monitor simultaneous effects. For example, screen against bacterial acps-pptase and human COX-1/COX-2, leveraging structural similarities observed in related trifluoromethylbenzamides . Computational docking (e.g., AutoDock Vina) predicts binding affinities across targets, followed by functional validation using isothermal titration calorimetry (ITC) .

Q. What experimental designs are recommended for studying resistance mechanisms in bacterial models?

Methodological Answer: Serial passage assays under sub-inhibitory concentrations to induce resistance. Whole-genome sequencing identifies mutations in target genes (e.g., acps-pptase). Complement with gene overexpression studies to confirm resistance loci. Cross-resistance profiling against other antibacterials clarifies mechanistic overlap .

Data Analysis & Interpretation

Q. How should researchers address variability in IC₅₀ values across studies?

Methodological Answer: Standardize assay conditions (e.g., ATP concentrations in kinase assays, pH, temperature). Perform meta-analysis of published data to identify outliers. Use statistical tools (e.g., Bland-Altman plots) to assess inter-lab variability. Replicate experiments with internal controls (e.g., reference inhibitors like TFAP for COX-1) .

Q. What computational tools are optimal for predicting off-target interactions?

Methodological Answer: Use machine learning platforms (e.g., SEA, SwissTargetPrediction) to predict off-targets based on chemical similarity. Validate with thermal shift assays (TSA) to detect protein-ligand interactions. Molecular dynamics simulations (e.g., GROMACS) model binding stability and identify potential allosteric sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.